molecular formula C15H18N2O4S B2895527 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 873579-18-1

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2895527
CAS No.: 873579-18-1
M. Wt: 322.38
InChI Key: GKBPQYLKMAUPOU-UHFFFAOYSA-N
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Description

“2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide” is a chemical compound . It is used in scientific research with diverse applications ranging from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The molecular formula is C14H16N2O4S .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 401.4±40.0 °C and a predicted density of 1.108±0.06 g/cm3 .

Scientific Research Applications

Metal Coordination and Molecular Structure

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has shown their potential as prospective ligands for metal coordination. These studies detail the molecular and supramolecular structures of these compounds, highlighting their hydrogen bonding and interactions that could be pivotal in metal coordination applications (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Carbonic Anhydrase Inhibition

Compounds with a benzenesulfonamide moiety have been synthesized and tested as inhibitors of human carbonic anhydrase (CA) isoforms. This research reveals the potential of these compounds in developing selective inhibitors for specific CA isoforms, which is crucial for therapeutic applications (Irena Vaškevičienė et al., 2019).

Photophysicochemical Properties and Photodynamic Therapy

The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been investigated for their photophysical and photochemical properties. Such studies suggest the utility of these compounds in photocatalytic applications and potentially in photodynamic therapy due to their photosensitizing abilities (Gülen Atiye Öncül et al., 2021).

Antimicrobial Activity

Synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide showcase its efficacy against various bacteria. The study demonstrates a simple synthetic route to sulfonamide derivatives and their significant antimicrobial potential, which could be leveraged in developing new antibacterial agents (A.O. Ijuomah, D. C. Ike, & M. Obi, 2022).

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-7-14(21-3)15(8-13(11)20-2)22(18,19)17-10-12-5-4-6-16-9-12/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBPQYLKMAUPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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